N-Methylnalorphine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

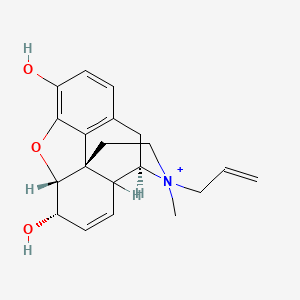

N-Methylnalorphine, also known as this compound, is a useful research compound. Its molecular formula is C20H24NO3+ and its molecular weight is 326.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Profile

N-Methylnalorphine exhibits a complex pharmacological profile that distinguishes it from other opioids. It acts as an antagonist at mu-opioid receptors while possessing partial agonist activity at kappa-opioid receptors. This dual action makes it a candidate for various therapeutic applications, particularly in managing opioid-induced side effects and pain relief.

Antinociceptive Effects

Research indicates that this compound does not significantly affect the antinociceptive actions of morphine or codeine, suggesting limited central nervous system penetration. In studies involving guinea pigs, doses of this compound (3.0 mg/kg) did not antagonize the antinociceptive effects of these opioids, highlighting its peripheral action rather than central analgesic properties .

Opioid-Induced Constipation

This compound has shown promise in alleviating opioid-induced constipation, a common side effect of chronic opioid therapy. In animal studies, it was effective in preventing constipation induced by morphine, suggesting its utility in managing gastrointestinal motility issues associated with opioid use .

Gastroprotective Effects

The compound has also been investigated for its gastroprotective effects. Research demonstrated that this compound could inhibit morphine-induced gastric mucosal damage in rats, indicating its potential role in protecting the gastric lining during opioid therapy . This protective mechanism may be attributed to its action on peripheral opioid receptors.

Study on Opioid Interaction

A study evaluated the interaction between this compound and other opioids regarding their antinociceptive properties. It was found that while morphine and codeine had significant antinociceptive effects, this compound did not alter these effects when administered concurrently . This finding underscores the importance of understanding drug interactions in pain management protocols.

Gastrointestinal Studies

In another study focused on gastrointestinal health, this compound was administered to assess its impact on gastric mucosal integrity under morphine influence. Results indicated that pre-treatment with this compound significantly reduced mucosal damage induced by ethanol challenges in morphine-treated rats . This suggests a protective role against drug-induced gastrointestinal toxicity.

Data Table: Summary of Research Findings on this compound

Propiedades

Número CAS |

4121-75-9 |

|---|---|

Fórmula molecular |

C20H24NO3+ |

Peso molecular |

326.4 g/mol |

Nombre IUPAC |

(4R,7S,7aR,12bS)-3-methyl-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7,9-diol |

InChI |

InChI=1S/C20H23NO3/c1-3-9-21(2)10-8-20-13-5-7-16(23)19(20)24-18-15(22)6-4-12(17(18)20)11-14(13)21/h3-7,13-14,16,19,23H,1,8-11H2,2H3/p+1/t13?,14-,16+,19+,20+,21?/m1/s1 |

Clave InChI |

HJDWPCLBBHHTIG-NNJWZEOZSA-O |

SMILES |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C |

SMILES isomérico |

C[N+]1(CC[C@]23[C@@H]4[C@H](C=CC2[C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC=C |

SMILES canónico |

C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O)CC=C |

Sinónimos |

N-methylnalorphine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.